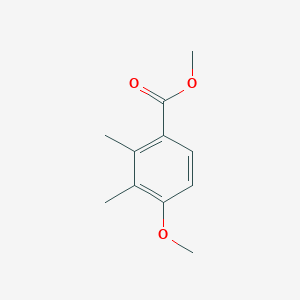

Methyl 4-methoxy-2,3-dimethylbenzoate

Description

Properties

IUPAC Name |

methyl 4-methoxy-2,3-dimethylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-7-8(2)10(13-3)6-5-9(7)11(12)14-4/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTVBDVKEZAAPBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)OC)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5628-62-6 | |

| Record name | Methyl 4-methoxy-2,3-dimethylbenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5628-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-methoxy-2,3-dimethylbenzoate can be synthesized through the esterification of 4-methoxy-2,3-dimethylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired esterification .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methoxy-2,3-dimethylbenzoate undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The ester group can be reduced to form alcohols.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

Oxidation: Formation of 4-methoxy-2,3-dimethylbenzoic acid.

Reduction: Formation of 4-methoxy-2,3-dimethylbenzyl alcohol.

Substitution: Formation of 4-methoxy-2,3-dimethyl-5-nitrobenzoate or 4-methoxy-2,3-dimethyl-5-bromobenzoate.

Scientific Research Applications

Methyl 4-methoxy-2,3-dimethylbenzoate is utilized in various scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-methoxy-2,3-dimethylbenzoate involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups on the benzene ring influence its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways, leading to specific biological effects .

Comparison with Similar Compounds

Substituted Methyl Benzoates with Varied Aromatic Substituents

The electronic and steric effects of substituents significantly influence physical properties and reactivity. Key examples include:

Key Observations :

Ester Group Variants: Methyl vs. Ethyl

The alkyl chain length in the ester group affects solubility and volatility:

Key Observations :

Parent Acid and Derivatives

The carboxylic acid precursor and hydroxylated analogs differ in acidity and stability:

Key Observations :

Agrochemical Derivatives

Sulfonylurea-based methyl benzoates (e.g., metsulfuron methyl ester) feature triazine moieties, enabling herbicidal activity through acetolactate synthase inhibition . These differ markedly from the target compound, which lacks bioactive heterocycles.

Biological Activity

Methyl 4-methoxy-2,3-dimethylbenzoate is an aromatic ester with notable biological activities. This compound, characterized by its methoxy and methyl substituents on the benzene ring, has been the subject of various studies highlighting its potential therapeutic applications. This article reviews its biological activity, including antimicrobial, anticancer, and antifungal properties, along with relevant case studies and research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₄O₃

- Molecular Weight : 194.23 g/mol

- Appearance : Solid at room temperature

The presence of methoxy and methyl groups in its structure influences its interaction with biological molecules, enhancing its pharmacological potential.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluating similar compounds found that derivatives with methoxy and methyl groups demonstrated effective inhibition against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | 3.36 μg/mL |

| Pseudomonas aeruginosa | 1.67 μg/mL |

| Bacillus subtilis | 9.70 μg/mL |

| Candida albicans | 6.55 μg/mL |

These findings suggest that this compound could be a candidate for developing new antimicrobial agents .

2. Anticancer Activity

The compound's potential as an anticancer agent has also been explored. In vitro studies have shown that related compounds can inhibit the growth of cancer cell lines, including HepG2 (liver cancer) and CCF-STTG1 (astrocytoma). The mechanism of action appears to involve the induction of apoptosis in tumor cells.

- Case Study : In a study assessing the cytotoxic effects of various esters on cancer cells, this compound derivatives were found to reduce cell viability significantly at concentrations as low as 40 µM .

| Cell Line | IC50 (μM) |

|---|---|

| HepG2 | ~30 |

| CCF-STTG1 | ~40 |

These results indicate a promising avenue for further research into its use as a chemotherapeutic agent.

3. Antifungal Activity

The compound has shown antifungal properties against several fungal strains. Its efficacy in inhibiting fungal growth makes it a candidate for further exploration in antifungal therapies.

| Fungal Strain | MIC (μg/mL) |

|---|---|

| Candida albicans | 6.55 |

| Aspergillus niger | Notable inhibition observed |

The biological activity of this compound can be attributed to its ability to interact with cellular targets through various biochemical pathways:

- Hydrolysis : The ester bond can be hydrolyzed to release active carboxylic acids, which may exert biological effects.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds induce oxidative stress in microbial cells, leading to cell death.

- Inhibition of Enzymatic Activity : Compounds with similar structures have been noted to inhibit key enzymes involved in cellular metabolism.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

- Solubility : The compound is soluble in organic solvents such as chloroform and DMSO, which is beneficial for formulation in drug delivery systems.

- Bioavailability : Further studies are needed to assess how well this compound is absorbed and metabolized in vivo.

Q & A

Q. What are the standard synthetic routes for Methyl 4-methoxy-2,3-dimethylbenzoate?

The compound is synthesized via (diacetoxyiodo)benzene-mediated C–H oxidation of benzylic acetals. A representative procedure involves reacting a benzylic acetal precursor under mild conditions (room temperature, 24 hours), yielding 98% of the product. Key steps include oxidation, esterification, and purification by column chromatography. Characterization via NMR and HRMS confirms structural integrity .

Q. How is this compound characterized experimentally?

Essential techniques include:

- 1H/13C NMR : Peaks at δ 7.73 (d, J = 8.4 Hz) and δ 3.86 (s) confirm aromatic protons and methoxy groups, respectively.

- HRMS : Observed m/z 194.0942 aligns with the calculated [M]+ (C11H14O3).

- IR spectroscopy : Bands at 1686 cm⁻¹ (C=O stretch) and 1512 cm⁻¹ (aromatic C=C) validate functional groups .

Advanced Research Questions

Q. How can reaction conditions be optimized for C–H activation in synthesizing this compound?

Catalytic efficiency depends on oxidant choice (e.g., (diacetoxyiodo)benzene vs. metal catalysts), solvent polarity, and temperature. For example, using THF at 45°C improved yields in analogous triazine-based syntheses by stabilizing reactive intermediates .

Q. What are the stability and handling requirements for this compound?

Structurally related benzoic acid derivatives (e.g., 2,3-Dimethyl-4-methoxybenzoic acid) require storage in sealed, dry containers at room temperature due to sensitivity to moisture and oxidation. Personal protective equipment (gloves, goggles) is recommended to avoid irritation .

Q. How can computational methods predict the reactivity of this compound?

Density Functional Theory (DFT) calculations can model electron density distributions, particularly at the methoxy and ester groups, to predict sites for electrophilic substitution. Molecular docking studies may also explore potential biological interactions using SMILES notation (e.g., C11H14O3) .

Q. What factors influence regioselectivity in substitution reactions of methyl benzoate derivatives?

Substituent position (e.g., 4-methoxy vs. 2-methyl groups) and steric effects dictate reactivity. For example, electron-donating methoxy groups at the para position enhance ortho/para-directing effects, as seen in analogs like 4-Methoxy-2,5-dimethylbenzaldehyde .

Q. Are alternative synthetic pathways viable for this compound?

Multi-step routes involving LiAlH4 reduction, amine protection (e.g., Mtr-Cl), and MnO2 oxidation have been used for structurally similar indene carboxylates. These methods highlight the versatility of protecting group strategies in complex ester syntheses .

Q. How should researchers address contradictory spectroscopic data in structural elucidation?

Cross-validation using complementary techniques (e.g., 2D NMR, X-ray crystallography) resolves ambiguities. For instance, overlapping signals in 1H NMR can be clarified via COSY or HSQC experiments .

Q. What role do functional group transformations play in derivatizing this compound?

The ester group can undergo hydrolysis to carboxylic acids, while the methoxy group may be demethylated under acidic conditions. Such transformations enable access to bioactive analogs, as demonstrated in studies of methyl indene carboxylates .

Q. Can green chemistry principles be applied to its synthesis?

Solvent-free reactions or biodegradable solvents (e.g., cyclopentyl methyl ether) reduce environmental impact. Catalytic recyclability (e.g., MnO2 reuse) and atom economy in C–H activation routes align with sustainable practices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.